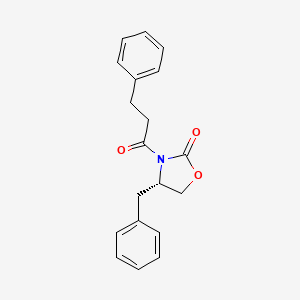

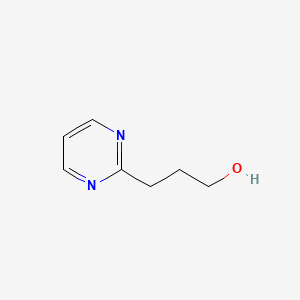

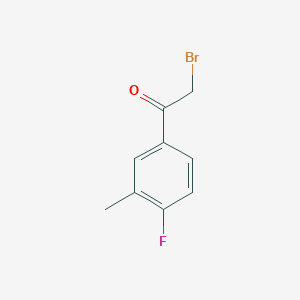

![molecular formula C7H4BrNOS B1337943 6-溴苯并[d]噁唑-2(3H)-硫酮 CAS No. 24316-84-5](/img/structure/B1337943.png)

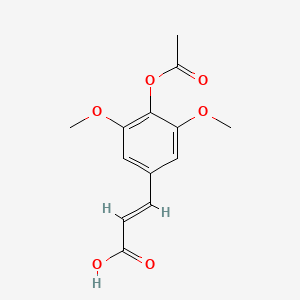

6-溴苯并[d]噁唑-2(3H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-bromobenzo[d]oxazole-2(3H)-thione is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 6-bromobenzo[d]oxazole-2(3H)-thione, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 6-bromobenzo[d]thiazol-2-amine, involves non-covalent interactions with carboxylic acid derivatives to form multicomponent organic acid–base adducts. These adducts are characterized by techniques such as X-ray diffraction, IR, melting point, and elemental analysis . Another related compound, 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles, was synthesized and evaluated for anticonvulsant effects, indicating the potential for bioactive derivatives of benzo[d]oxazoles .

Molecular Structure Analysis

The molecular structure of related compounds, such as 10-bromo-2, 3, 5, 6, 7, 11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one, has been determined using X-ray crystallography. This compound forms monoclinic crystals and exhibits a trans configuration between the methyl and phenyl ring substituents with respect to the plane of the oxazole ring .

Chemical Reactions Analysis

The reactivity of related oxazole compounds can be inferred from studies such as the synthesis of 4-bromomethyl-2-chlorooxazole, which is used as a versatile cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. This compound undergoes selective palladium-catalyzed cross-coupling reactions, demonstrating the potential for functionalization at specific positions on the oxazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding 6-bromobenzo[d]oxazole-2(3H)-thione. For instance, the melting points and elemental compositions of the acid–base adducts of 6-bromobenzo[d]thiazol-2-amine with various carboxylic acids were determined, which can help predict the stability and reactivity of similar compounds . Additionally, the antibacterial activity of novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives suggests that brominated benzoxazole derivatives may also exhibit biological activity .

科学研究应用

热物性质

关于硫和二硫代氨基甲酸盐的热物性质研究,包括类似于6-溴苯并[d]噁唑-2(3H)-硫酮的化合物,突出它们在不同温度下的行为。这些研究揭示了熔化温度、焓和熵,为材料在不同热条件下的稳定性和反应性提供了关键见解,这对于材料科学和工程应用至关重要(Temprado et al., 2008)。

新颖的硫-氮迁移

关于硫转移到苯并[d]噁唑系统中氮的乙烯基甲基团的迁移的研究,通过内部自由基捕获呈现了一条创新的途径。这种迁移发生在无重排的情况下,为合成具有潜在在药物化学和药物设计中应用的苯并[d]噁唑衍生物开辟了新的途径(Ray, Ghosh, & Ganguly, 2006)。

合成与表征

合成和表征含有6-溴苯并[d]噁唑-2(3H)-硫酮基团的复杂分子对于新药基团的开发至关重要。这些研究通常涉及详细的光谱分析,为进一步的制药和生物研究奠定基础(Rizzo et al., 2000)。

抗菌和抗氧化活性

关于含有6-溴苯并[d]噁唑-2(3H)-硫酮的化合物的研究揭示了显著的抗菌和抗氧化活性。这类研究对于发现新的治疗剂至关重要,特别是那些可以针对耐药微生物菌株或氧化应激相关疾病的治疗剂(Ustabaş等,2020)。

抗惊厥剂

将6-溴苯并[d]噁唑-2(3H)-硫酮衍生物作为潜在的抗惊厥剂的探索展示了该化合物在神经科学中的相关性。鉴定对抗癫痫具有显著活性且没有神经毒性或肝毒性的化合物对于开发更安全和更有效的癫痫治疗方案至关重要(Ugale et al., 2012)。

荧光传感

基于6-溴苯并[d]噁唑-2(3H)-硫酮衍生物的“开启”荧光传感器的合成,用于检测有毒金属离子,展示了这些化合物在环境监测和生物研究中的应用。这种传感器具有高选择性和灵敏度,对于追踪各种环境中金属离子浓度至关重要(Rasheed et al., 2019)。

安全和危害

未来方向

The future directions for “6-bromobenzo[d]oxazole-2(3H)-thione” and other oxazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . There is also interest in developing new synthetic strategies for these compounds .

属性

IUPAC Name |

6-bromo-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVJXYIGFOTPGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505906 |

Source

|

| Record name | 6-Bromo-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromobenzo[d]oxazole-2(3H)-thione | |

CAS RN |

24316-84-5 |

Source

|

| Record name | 6-Bromo-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。